3-chloro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
3-chloro-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClFN3O2/c24-18-4-1-3-17(15-18)23(29)26-16-21(22-5-2-14-30-22)28-12-10-27(11-13-28)20-8-6-19(25)7-9-20/h1-9,14-15,21H,10-13,16H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLFJNABXLBYXOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(CNC(=O)C3=CC(=CC=C3)Cl)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Piperazine Intermediate: The piperazine ring is functionalized with a 4-fluorophenyl group through nucleophilic substitution reactions.
Attachment of the Furan Ring: The furan ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Formation of the Benzamide Core: The final step involves the acylation of the amine group with a 3-chlorobenzoyl chloride to form the benzamide structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chloro group on the benzamide core can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced aromatic compounds.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-chloro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and fluorophenyl group are key pharmacophores that enable binding to these targets, modulating their activity and leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Benzamide Substituents
- Target Compound : 3-chloro substitution on benzamide.
- N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-methoxybenzamide (CAS: 877632-03-6): Replaces the 3-chloro group with a 4-methoxy substituent.
- N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,2-dimethylpropanamide (CAS: 876899-67-1): Utilizes a propanamide backbone with a 2-furoyl-piperazine group. The dimethylpropanamide chain introduces steric bulk, which may reduce receptor binding efficiency relative to the ethyl-linked target compound .
Piperazine Substituents
- Target Compound : 4-fluorophenyl on piperazine.
- N-(2-(2-(4-(2-chlorophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide : Substitutes 4-fluorophenyl with 2-chlorophenyl. The chloro group’s stronger electron-withdrawing nature may enhance receptor affinity in certain targets compared to fluorine .
- N-(2-(2-(4-(3-cyanophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (3a): Features a 3-cyanophenyl group.
Heterocyclic Moieties
- Target Compound : Furan-2-yl group.
- 4-(thiophen-3-yl)-N-(2-(2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethoxy)ethyl)benzamide (3b): Replaces furan with thiophene. Thiophene’s higher aromaticity and sulfur atom may alter π-π stacking or hydrogen bonding interactions .
- N'-(3,4-Dihydronaphthalen-1(2H)-ylidene)-3-((4-phenylpiperazin-1-yl)methyl)benzofuran-2-carbohydrazide (17): Incorporates benzofuran instead of furan.
Linker Modifications
- Target Compound : Ethyl linker between benzamide and piperazine.
- N-(2-(2-(4-(2-chlorophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide : Uses an ethoxyethyl linker. The oxygen atom introduces polarity, which may improve aqueous solubility but reduce blood-brain barrier penetration compared to the ethyl chain .
Molecular Weight and Physicochemical Properties
Key Research Findings
Electron-Withdrawing vs. Methoxy groups (e.g., 877632-03-6 ) increase electron density, favoring solubility but possibly reducing membrane permeability.
Heterocycle Impact :
- Thiophene (3a, 3b ) may offer stronger aromatic interactions than furan due to sulfur’s polarizability.
- Benzofuran derivatives (e.g., 17 ) exhibit greater rigidity, which could limit conformational flexibility required for receptor engagement.
Linker Flexibility :
- Ethyl linkers (target compound ) balance flexibility and hydrophobicity, whereas ethoxyethyl chains (3a, 3b ) introduce polarity at the cost of increased rotational freedom.
Biological Activity
3-chloro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and applications based on diverse research findings.
Structural Overview
The compound features a benzamide core with several functional groups:
- Chloro group : Enhances lipophilicity and biological activity.
- Piperazine ring : Known for modulating receptor activity.
- Furan moiety : Associated with various biological properties including antimicrobial and anticancer activities.
1. Tyrosinase Inhibition
Research indicates that 3-chloro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzamide acts as an inhibitor of tyrosinase , an enzyme critical in melanin production. A preliminary assay using tyrosinase from Agaricus bisporus demonstrated that the compound effectively inhibits this enzyme, suggesting potential applications in treating hyperpigmentation disorders .
2. Histone Deacetylase (HDAC) Inhibition
The compound has also been studied for its ability to inhibit histone deacetylases (HDACs) , which are important targets in cancer therapy. A series of related compounds were synthesized and evaluated, showing promising antitumor properties with one derivative exhibiting an IC50 of 0.165 μM against HDAC .
Biological Activity Data
| Activity | Target | IC50 Value | Reference |
|---|---|---|---|
| Tyrosinase Inhibition | Tyrosinase | Not specified | |
| HDAC Inhibition | HDAC | 0.165 μM | |
| Antimicrobial Activity | Various Bacteria | MIC 64 μg/mL |
Case Study 1: Antimicrobial Properties
A study highlighted the compound's effectiveness against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 64 μg/mL for one derivative, showcasing its potential as an antibacterial agent .
Case Study 2: Anticancer Efficacy
In vitro studies demonstrated that derivatives of the compound could induce apoptosis in cancer cell lines. One study reported significant tumor growth inhibition in xenograft models, suggesting that compounds with similar structures could serve as effective anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
